

Synthesis of 2,3-Difluoro-4-iodobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Difluoro-4-iodobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2,3-Difluoro-4-iodobenzoic acid**, a valuable intermediate in pharmaceutical and materials science research. The presence of both fluorine and iodine atoms on the benzoic acid scaffold offers unique opportunities for the development of novel therapeutic agents and functional materials. This document outlines two primary synthetic strategies, providing detailed experimental protocols and expected analytical data.

Introduction

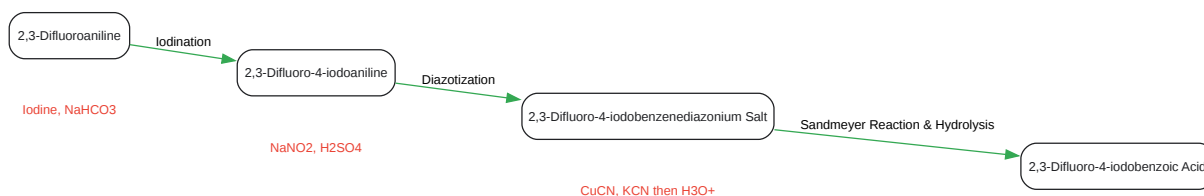
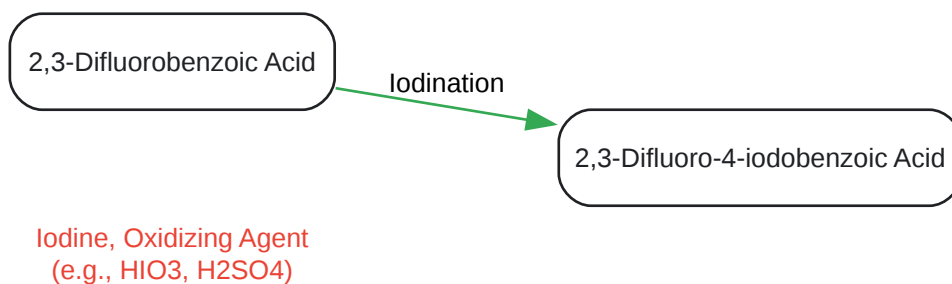
2,3-Difluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide explores two plausible and effective routes for its synthesis: direct electrophilic iodination of 2,3-difluorobenzoic acid and a multi-step synthesis commencing with 2,3-difluoroaniline via a Sandmeyer reaction.

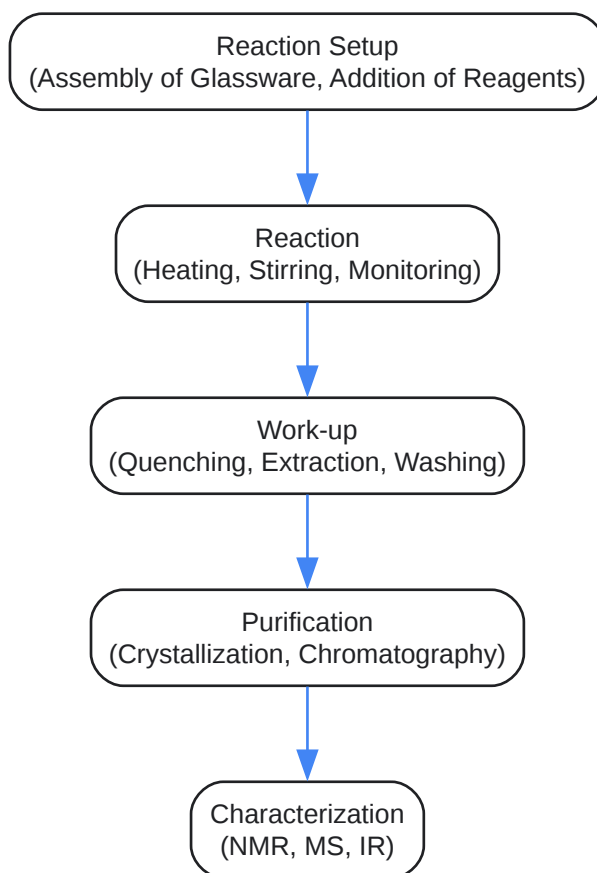
Synthetic Pathways

Two principal synthetic routes for the preparation of **2,3-Difluoro-4-iodobenzoic acid** are presented below.

Route 1: Direct Iodination of 2,3-Difluorobenzoic Acid

This approach involves the direct installation of an iodine atom onto the aromatic ring of 2,3-difluorobenzoic acid. Due to the deactivating nature of the carboxylic acid and fluoro groups, this electrophilic aromatic substitution requires strong iodinating conditions.





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